molecular formula C18H18FNO2S B2465967 (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide CAS No. 2249689-32-3

(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide

Cat. No. B2465967
CAS RN: 2249689-32-3
M. Wt: 331.41
InChI Key: ONOIQNXXPAQFKG-UHFFFAOYSA-N
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Description

(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit potent activity against certain types of cancer cells.

Mechanism of Action

The mechanism of action of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide involves the inhibition of certain enzymes that are involved in cancer cell growth and survival. Specifically, (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide has been found to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. By inhibiting the activity of PI3K, (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide can induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide has been found to exhibit potent activity against certain types of cancer cells, but it may also have other biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and immune response. (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide may also have effects on other cellular processes, such as DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide is its potent activity against certain types of cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide in lab experiments. For example, it may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results. Additionally, the synthesis of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to further elucidate its mechanism of action and identify other enzymes or cellular processes that may be affected by (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide. Additionally, there may be opportunities to modify the chemical structure of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide to improve its potency or selectivity for cancer cells. Overall, (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide is a promising compound that has the potential to be developed into a new cancer therapy.

Synthesis Methods

The synthesis of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide involves several steps, including the reaction of (4-fluorophenyl)ethenesulfonyl chloride with cyclopropylmethylbenzene in the presence of a base such as triethylamine. The resulting intermediate is then treated with aqueous ammonia to yield the final product. The purity and yield of (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent activity against certain types of cancer cells, including breast, prostate, and lung cancer cells. (E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.

properties

IUPAC Name

(E)-N-[cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-17-10-6-14(7-11-17)12-13-23(21,22)20-18(16-8-9-16)15-4-2-1-3-5-15/h1-7,10-13,16,18,20H,8-9H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOIQNXXPAQFKG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethene-1-sulfonamide

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